molecular formula C20H19N3O3S B3312229 N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946304-53-6

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3312229
CAS No.: 946304-53-6
M. Wt: 381.4 g/mol
InChI Key: IUYCQUXIPMWVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a thiazole ring, which is further substituted with a 2-methoxybenzyl group. With a molecular formula of C17H19N3O3S and a molecular weight of 345.42 g/mol, this compound is part of the N-(thiazol-2-yl)benzamide class of molecules, which are of significant interest in medicinal chemistry and pharmacology research . While specific biological data for this exact compound may be limited, research into structurally analogous N-(thiazol-2-yl)benzamide analogs has revealed their potential as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These related compounds have been shown to act as negative allosteric modulators, exerting state-dependent inhibition on ZAC with IC50 values in the low micromolar range (1-3 μM) and demonstrating promising selectivity over other related receptors . This makes the chemical scaffold a valuable tool for probing the physiological roles of ZAC, which remain poorly elucidated. Furthermore, related benzamide scaffolds are also being explored in other research areas, such as protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism in the development of diabetes . This compound is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-15(17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYCQUXIPMWVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S, with a molecular weight of 425.5 g/mol. The compound features a thiazole moiety that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating cellular pathways.
  • Receptor Modulation : It can interact with receptor proteins, influencing their function and affecting downstream signaling pathways.

These interactions can lead to significant changes in cellular responses, particularly in cancer cells and other pathological states.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A recent study indicated that compounds with similar structures demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting superior potency against certain cancer types .
  • Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with proteins involved in apoptosis, such as Bcl-2, enhancing their anticancer efficacy through the induction of apoptosis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Efficacy : Research has shown that compounds similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus epidermidis .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the benzylidene portion has been linked to enhanced antimicrobial activity, indicating that modifications to the structure can optimize efficacy .

Study 1: Antitumor Effects

A study highlighted the synthesis of a series of thiazole derivatives, including this compound, which were evaluated for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death. The lead compound exhibited an EC50 value of 0.1 μM, demonstrating significant protective effects compared to other analogs .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of benzamide derivatives. Compounds similar to this compound were found to inhibit histone deacetylases (HDACs), with notable selectivity and potency against HDAC1 and HDAC3 . This suggests a promising avenue for developing novel HDAC inhibitors for cancer therapy.

Comparative Data Table

Compound NameMolecular WeightAnticancer IC50 (µM)Antimicrobial ActivityMechanism
This compound425.5 g/mol< 1 (varies by cell line)Active against S. epidermidisEnzyme inhibition & receptor modulation
Compound I-8 (similar structure)-< 0.5ModerateHDAC inhibition

Scientific Research Applications

Antitumor Activity

Research has indicated that thiazole derivatives exhibit promising antitumor properties. N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been studied for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this molecule have demonstrated significant cytotoxicity, with IC50 values indicating potent activity against human cancer cells.

Table 1: Cytotoxicity of Related Thiazole Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AA4311.61 ± 1.92
Compound BJurkat<1.0
This compoundHT29TBDCurrent Study

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. This compound may exhibit efficacy in reducing seizure frequency and duration in preclinical models. Studies show that modifications to the thiazole structure can enhance anticonvulsant effects.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

Compound NameModelEfficacy (%)Reference
Compound APTZ-induced seizures100% protection
Compound BMaximal electroshockTBDCurrent Study

Case Studies

A notable case study evaluated the effects of a structurally similar thiazole compound on human cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that compounds derived from thiazoles could offer new avenues for cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazol-2-yl Benzamide Derivatives

Key Analogs:

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide (CAS 380593-61-3): Structure: Incorporates a coumarin (2-oxochromen-3-yl) group instead of the 2-methoxybenzylamino-acetyl chain. Reported in antimicrobial and anticancer studies .

N-(5-(2-((4-Chlorophenyl)Amino)-2-Oxoethyl)-3-Cyclohexyl-4-Oxo-2-Thioxoimidazolidin-1-yl)Benzamide (5b): Structure: Replaces the thiazole ring with a thioxoimidazolidinone core and adds a 4-chlorophenyl group. Activity: Exhibits antibacterial activity (MIC = 25 mg/mL against S. aureus and P. aeruginosa) and antifungal effects against C. albicans and A. niger .

Nitazoxanide (2-Acetoxy-N-(5-Nitro-2-Thiazolyl)Benzamide) :

  • Structure : Features a nitro-thiazole group and acetoxybenzamide.
  • Applications : Broad-spectrum antiparasitic and antiviral agent; highlights the role of electron-withdrawing groups (e.g., nitro) in enhancing bioactivity .
Structural Trends:
  • Substituent Effects :
    • Electron-Donating Groups (e.g., 2-methoxy) : May enhance solubility and metabolic stability but reduce electrophilic reactivity .
    • Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve target binding via dipole interactions but may increase toxicity .
  • Heterocyclic Modifications: Thiazole-to-imidazolidinone or coumarin substitutions alter conformational flexibility and hydrogen-bonding capacity .

Pharmacokinetic and Bioactivity Comparisons

Table 1: Comparative Bioactivity and Physicochemical Data
Compound Target Activity MIC/IC₅₀ Melting Point (°C) Key Substituents
Target Compound (Hypothetical) Not reported N/A N/A 2-Methoxybenzyl, benzamide
Nitazoxanide Antiparasitic ~0.5–2 µg/mL 202–204 5-Nitrothiazole, acetoxy
Compound 5b Antibacterial/Antifungal 25 mg/mL Not reported 4-Chlorophenyl, thioxoimidazolidinone
4-Methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide Anticancer (hypothetical) N/A Not reported Coumarin, 4-methylbenzamide
GSK1570606A Kinase inhibition N/A Not reported 4-Fluorophenyl, pyridinyl
Key Findings:
  • Antimicrobial Activity: Nitazoxanide’s nitro group confers potent antiparasitic activity, whereas compound 5b’s chlorophenyl and thioxoimidazolidinone groups broaden its antifungal scope .
  • Anticancer Potential: Coumarin-thiazole hybrids (e.g., CAS 380593-61-3) show promise due to DNA intercalation, suggesting the target compound’s benzamide-thiazole core may be modifiable for similar applications .

Notes on Divergent Evidence and Limitations

  • Conflicting Bioactivity Trends : While electron-withdrawing groups generally enhance activity, compound 5b’s moderate MIC (25 mg/mL) suggests substituent size and lipophilicity (e.g., cyclohexyl) may offset electronic effects .
  • Synthetic Challenges : Solvent-free methods () improve yield but may limit scalability for complex analogs compared to NaBH₄-mediated reductions () .

Q & A

Basic: What are the recommended synthetic routes for N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., NaHCO₃ in ethanol) to form the thiazole core .

Amide Coupling : Reacting the thiazole intermediate with 2-methoxybenzylamine using coupling agents like EDC/HOBt in anhydrous DMF to introduce the benzamide moiety .

Functional Group Modifications : Oxidation/reduction steps (e.g., H₂O₂ for sulfoxide formation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Critical Parameters : Temperature control (<60°C) and inert atmosphere (N₂/Ar) are essential to prevent side reactions .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole proton at δ 7.2–7.5 ppm; methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 452.5) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:

  • Kinase Inhibition : The thiazole-benzamide scaffold shows affinity for tyrosine kinases (e.g., EGFR, IC₅₀ ~1.2 µM) via hydrogen bonding with ATP-binding pockets .
  • Apoptosis Modulation : Upregulation of pro-apoptotic proteins (Bax, caspase-3) in cancer cell lines (e.g., MCF-7) via mitochondrial pathway activation .
  • Enzyme Interactions : Potential inhibition of cyclooxygenase-2 (COX-2) due to structural similarity to NSAID derivatives .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen substitutions) to assess electronic effects on bioactivity .

In Silico Docking : Use AutoDock Vina to predict binding poses with targets like EGFR (PDB ID: 1M17) and validate via SPR binding assays .

Biological Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) across analogs .
Example Data :

Analog (R-group)EGFR IC₅₀ (µM)Solubility (mg/mL)
-OCH₃ (Parent)1.20.15
-Cl0.80.08
-CF₃2.50.03

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. CellTiter-Glo®) to isolate variability .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare datasets; report p-values (<0.05) and confidence intervals .
  • Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., logP vs. IC₅₀ correlation) using tools like RevMan .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC. Optimal stability observed at pH 6–7 .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide moiety to enhance plasma half-life .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis during storage .

Advanced: How to conduct comparative efficacy studies with structurally similar compounds?

Methodological Answer:

Select Analogs : Include derivatives with varied substituents (e.g., 4-chloro vs. 4-methoxybenzamide) .

Dose-Response Curves : Determine EC₅₀ values in parallel assays (e.g., 72h cytotoxicity in A549 cells) .

Computational Analysis : Generate QSAR models using MOE software to correlate logD/PSA with activity .
Example Findings :

CompoundEC₅₀ (µM)logD
Parent Compound1.52.8
4-Chloro Analog0.93.1
4-Methyl Analog2.32.5

Advanced: What analytical techniques resolve impurities in the final product?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., deaminated derivatives) using a Q-TOF detector .
  • Preparative TLC : Isolate impurities on silica plates (ethyl acetate:hexane, 3:7) for structural elucidation .
  • ICP-OES : Detect heavy metal residues (e.g., Pd <10 ppm) from coupling reactions .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48h exposure .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >30 µM deemed safe) .
  • Hemolysis : Test erythrocyte lysis at 100 µM (≤5% hemolysis acceptable) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • CETSA : Monitor thermal stabilization of EGFR in cell lysates via Western blot .
  • Fluorescence Polarization : Use FITC-labeled probes to measure competitive binding in live cells .
  • CRISPR Knockout : Compare activity in EGFR-KO vs. wild-type HCT116 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.